1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione
Overview
Description
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenyl group attached to a butane-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione can be synthesized through several methods. One common approach involves the aldol condensation reaction between acetophenone and p-anisaldehyde under basic conditions. The reaction typically employs a base such as potassium hydroxide in an aqueous medium, followed by recrystallization from ethanol to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methedrone: A recreational drug with structural similarities but different pharmacological effects.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with similar structural motifs used in various biochemical studies
Uniqueness
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific research areas make it a compound of significant interest.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-20-15-9-7-14(8-10-15)17(19)12-11-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZJJYOOOWCSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384690 | |
Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-22-8 | |
Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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